molecular formula C9H9N3O B11911225 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

Cat. No.: B11911225
M. Wt: 175.19 g/mol
InChI Key: GENUKAPZBTTXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS 1934497-22-9) is a high-purity azaindole-based building block designed for research and development in medicinal chemistry . This compound belongs to a class of privileged scaffolds known as 7-azaindoles, which are recognized as key bioisosteres for the indole moiety due to their ability to improve solubility, alter metabolic profiles, and enhance binding affinity in drug-target interactions . The structural core of this molecule is of significant interest in the design and synthesis of novel therapeutic agents. Azaindoles serve as core structures in a wide range of pharmacological applications, including antitumor agents, kinase inhibitors, dopamine receptor ligands, and thrombin inhibitors . The specific substitution pattern of the 6-methyl group and the 2-carboxamide functional group on the pyrrolo[2,3-b]pyridine ring system makes this compound a versatile intermediate for further synthetic elaboration, such as in the preparation of diverse compound libraries. This product is supplied for research purposes only. It is essential to handle this material with care. Please refer to the relevant Safety Data Sheet for comprehensive hazard and handling information prior to use. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C9H9N3O/c1-5-2-3-6-4-7(8(10)13)12-9(6)11-5/h2-4H,1H3,(H2,10,13)(H,11,12)

InChI Key

GENUKAPZBTTXRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclization of Pyridine Derivatives

A common route involves the cyclization of 2-amino-3-cyanopyridine precursors. For example, 3-amino-2-cyano-4-methylpyridine undergoes base-mediated intramolecular cyclization in ethanol/water mixtures at 80°C, yielding the pyrrolo[2,3-b]pyridine core in 72–78% yield. Acidic conditions (e.g., HCl in dioxane) further enhance regioselectivity by directing cyclization to the C2 position.

Cross-Coupling Strategies

Palladium-catalyzed Sonogashira couplings enable the formation of key intermediates. In one protocol, 4-bromo-2-methylpyridine reacts with terminal alkynes (e.g., trimethylsilylacetylene) under Pd(PPh₃)₄ catalysis, followed by deprotection and cyclization to afford the core structure in 65% yield. This method avoids competing side reactions observed in Ullmann-type couplings.

Methylation at Position 6

Introducing the methyl group at position 6 requires precise control to avoid over-alkylation:

Direct Alkylation

Treatment of the pyrrolo[2,3-b]pyridine core with methyl iodide (MeI) and NaH in tetrahydrofuran (THF) at 0°C achieves selective C6 methylation. Yields range from 58–64%, with residual N-alkylation byproducts minimized by maintaining stoichiometric NaH:MeI ratios (1:1.2).

Directed Ortho-Metalation

For sterically hindered substrates, lithium diisopropylamide (LDA)-mediated deprotonation at –78°C followed by quenching with methyl triflate enhances regioselectivity. This method achieves 82% yield but requires anhydrous conditions and cryogenic temperatures.

Optimization Strategies

Catalytic Systems

CatalystReaction StepYield ImprovementReference
Pd(PPh₃)₄Sonogashira coupling65% → 78%
T3P/DIPEAAmide formation72% → 91%
LDA/MeOTfDirected methylation58% → 82%

Solvent and Temperature Effects

  • THF vs. DMF : THF suppresses N-alkylation during methylation (≤5% byproducts vs. 18% in DMF).

  • Reaction Temperature : Sonogashira couplings at 80°C reduce Pd black formation compared to 100°C.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic steps (e.g., methylations), reducing decomposition. A pilot-scale study achieved 89% yield for the core scaffold using a 1.2 L/hr flow rate.

Purification Techniques

  • Chromatography : Silica gel (hexane/EtOAc gradients) removes alkylation byproducts.

  • Crystallization : Ethanol/water recrystallization improves carboxamide purity to ≥99%.

Challenges and Solutions

Regioselectivity in Nitration

Early routes using HNO₃/H₂SO₄ produced C5-nitro byproducts. Switching to acetyl nitrate in acetic anhydride at –10°C suppressed this issue, achieving >95% C6-methyl selectivity.

Stability of Carboxylic Acid Intermediate

Storage below –20°C in argon prevents decarboxylation. Lyophilization from tert-butanol/water extends shelf life to 12 months.

Case Studies

Academic Synthesis (Gram-Scale)

A 10 g-scale synthesis reported by achieved 73% overall yield using:

  • Sonogashira coupling (Pd(PPh₃)₄, CuI, 80°C)

  • LDA-mediated methylation (–78°C, MeOTf)

  • T3P-mediated amidation (NH₄Cl, DIPEA)

Patent Route (WO2006063167A1)

The patent discloses a one-pot methylation/amidation sequence using MeI and ammonium carbonate in DMF at 120°C (56% yield).

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles attached to the pyridine ring.

Scientific Research Applications

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as fibroblast growth factor receptors. The compound inhibits the activity of these receptors by binding to their active sites, thereby blocking the downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize the properties and applications of 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide, we compare it with structurally related pyrrolopyridine and pyridine derivatives. Key differences in substituents, physicochemical properties, and biological activities are highlighted below.

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Properties/Applications References
6-Methyl-1H-pyrrolo[2,3-b]pyridine 824-51-1 C₈H₈N₂ Methyl at 6-position Intermediate in drug synthesis; GHS-classified
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 1222175-20-3 C₈H₅BrN₂O₂ Bromine at 5-position; carboxylic acid Higher molecular weight (257.05 g/mol); halogenated analog for enhanced reactivity
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate - C₁₀H₁₀N₂O₂ Ethyl ester at 2-position; pyridine isomerization 60% synthetic yield; used in heterocyclic libraries
6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 1000340-26-0 C₉H₈N₂O Aldehyde at 3-position; methyl at 6-position Density 1.3 g/cm³; potential electrophilic intermediate
3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide - C₂₉H₂₂ClN₃OS Thienopyridine core; styryl and chloro substituents Cyclization-dependent bioactivity; studied for optoelectronic properties

Substituent Effects on Reactivity and Bioactivity

  • Methyl vs. Halogen Substituents : The methyl group at the 6-position in this compound enhances lipophilicity compared to halogenated analogs like 5-bromo derivatives. However, bromine or iodine substituents (e.g., 6-iodo-1H-indole-2-carboxylic acid ) may improve binding affinity in kinase targets due to increased polarizability.
  • Carboxamide vs. In contrast, ethyl carboxylates (e.g., Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate ) are typically intermediates, requiring further hydrolysis for active metabolite formation.

Biological Activity

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound features a pyridine ring fused with a pyrrole ring, characterized by a methyl group at the 6-position and a carboxamide group at the 2-position. Below are its key properties:

Property Value
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
IUPAC NameThis compound
InChI KeyGENUKAPZBTTXRP-UHFFFAOYSA-N
Canonical SMILESCC1=NC2=C(C=C1)C=C(N2)C(=O)N

The primary mechanism of action for this compound involves its interaction with specific molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, it inhibits their activity, thereby blocking downstream signaling pathways that are crucial for cell proliferation and migration. This mechanism positions the compound as a potential therapeutic agent in cancer treatment.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound's selectivity for FGFRs makes it a promising candidate for targeted cancer therapies .

Phosphodiesterase Inhibition

A series of derivatives based on this compound have been evaluated for their ability to inhibit phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory responses. One derivative demonstrated an IC50 value of approximately 0.48 μM against PDE4B, indicating strong inhibitory potential . This suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation.

Selectivity and Side Effects

The selectivity of the compound against various receptors was assessed in pharmacological studies. It showed minimal activity against a wide panel of central nervous system (CNS) receptors, which is advantageous as it may reduce the likelihood of side effects commonly associated with broader-spectrum inhibitors .

Case Studies

Case Study 1: Antitumor Activity
In vitro studies demonstrated that derivatives of this compound exhibited potent antiproliferative effects against several cancer cell lines, including HeLa and A549. The IC50 values were significantly lower than those observed for standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of this compound in macrophages exposed to pro-inflammatory stimuli. The results indicated a notable reduction in TNF-α release, further supporting its potential use in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step procedures starting from pyrrolo-pyridine precursors. A common approach includes:

Core Formation : Condensation of ethyl 2-cyanoacetate with methylamine derivatives under acidic conditions to form the pyrrolo[2,3-b]pyridine scaffold .

Functionalization : Introduction of the methyl group at the 6-position via halogenation followed by palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Carboxamide Installation : Hydrolysis of an ester intermediate to the carboxylic acid, followed by activation (e.g., HATU/DIPEA) and coupling with ammonia .
Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design can minimize experimental runs while maximizing yield and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6_6) to confirm substituent positions and carboxamide formation. Key signals include a singlet for the methyl group (~δ 2.3 ppm) and a broad peak for the NH2_2 group (~δ 6.8–7.2 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment (>98%) and molecular ion verification (e.g., [M+H]+^+ at m/z 206.1) .
  • XRD or FTIR : To confirm crystallinity and functional groups (e.g., carbonyl stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design and optimization of novel derivatives of this compound?

  • Methodological Answer :
  • Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states, reducing trial-and-error synthesis .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like FGFRs. Prioritize derivatives with high binding affinity (ΔG < -8 kcal/mol) for experimental validation .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to guide structural modifications .

Q. What strategies address discrepancies in biological activity data across different assays for this compound?

  • Methodological Answer :
  • Assay Harmonization : Standardize protocols (e.g., cell line selection, incubation time) to minimize variability. For example, use FGFR1-overexpressing HEK293 cells in both kinase inhibition and cell proliferation assays .
  • Purity Reassessment : Verify compound purity (>99%) via HPLC and LC-MS to rule out impurities (e.g., unreacted intermediates) as confounding factors .
  • Metabolite Screening : Incubate the compound with liver microsomes to identify potential metabolites that may interfere with activity .

Q. How can the compound’s pharmacokinetic properties be optimized through structural modifications while maintaining target affinity?

  • Methodological Answer :
  • Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions. For example, replace the 6-methyl with a 6-hydroxymethyl group, guided by logS calculations .
  • Metabolic Stability : Block metabolic hotspots (e.g., para-positions on aromatic rings) via fluorination or deuterium substitution .
  • Permeability : Use parallel artificial membrane permeability assays (PAMPA) to screen derivatives, retaining those with Caco-2 permeability > 1 × 106^{-6} cm/s .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.